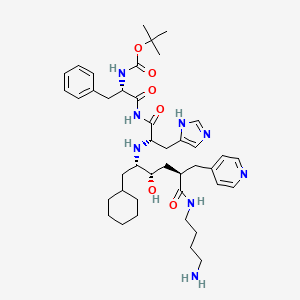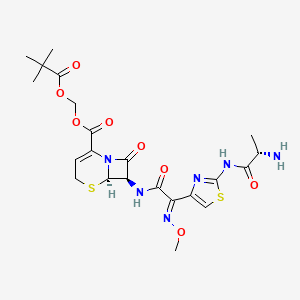![molecular formula C10H8ClN5S B1239734 6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)
6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine is an imidazopyridine.
Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as imidazopyridines and pyrimidines, are crucial in medicinal chemistry due to their diverse biological activities. Imidazopyridines, in particular, have been extensively studied for their potential therapeutic applications. For instance, the imidazo[1,2-b]pyridazine scaffold, a close relative to the queried compound, is a significant heterocyclic nucleus providing various bioactive molecules, including kinase inhibitors like ponatinib. These compounds are explored for their therapeutic applications in medicine, guided by structure-activity relationships (SAR) studies to enhance pharmacokinetic profiles and efficacy (Garrido et al., 2021).
Optical Sensors and Coordination Chemistry
Compounds containing heteroatoms (e.g., nitrogen, sulfur) play a significant role in the development of optical sensors. Heterocyclic compounds such as triazoles, thiazoles, and pyridines have been employed as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. Pyrimidine derivatives, for instance, are used as exquisite sensing materials due to their versatile binding capabilities, making them suitable for a wide range of biological and medicinal applications (Jindal & Kaur, 2021).
Antibacterial Agents and Drug Resistance
Fused pyridines, including imidazopyridines, exhibit pharmacological activities such as antibacterial, antitumor, and anti-inflammatory effects. These compounds are crucial in addressing bacterial infections and combating antibacterial resistance, which are significant concerns in the 21st century. Research focuses on synthesizing imidazopyridine derivatives to explore their antibacterial profile and structure–activity relationships, aiming to develop potent antibacterial agents with minimal side effects (Sanapalli et al., 2022).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, derived from compounds like imidazole and pyridine, are vital in organic synthesis, catalysis, and drug development. These compounds exhibit a range of functionalities in metal complexes formation, catalyst design, and asymmetric synthesis. Their importance extends to medicinal applications, where some N-oxide compounds show anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxide derivatives in organic syntheses and catalysis highlights their potential in advanced chemistry and drug development (Li et al., 2019).
Propriétés
Formule moléculaire |
C10H8ClN5S |
|---|---|
Poids moléculaire |
265.72 g/mol |
Nom IUPAC |
6-chloro-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8ClN5S/c11-7-1-2-9-14-8(4-16(9)3-7)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15) |
Clé InChI |
KUPAUUGPMCWERI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1Cl)CSC3=NC=NN3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-amino-4-[(E)-2-(2-furyl)-1-methylvinyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1239671.png)


